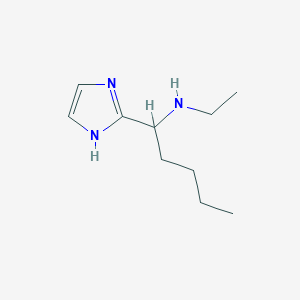

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

Description

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is an imidazole derivative featuring a pentylamine chain at position 1 of the imidazole ring and an ethyl substituent on the amine group. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 181.28 g/mol.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine |

InChI |

InChI=1S/C10H19N3/c1-3-5-6-9(11-4-2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

PYVJSDKCNATROZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=NC=CN1)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the alkylation of 1H-imidazole-2-ylamine with N-ethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-one.

Reduction: Formation of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine.

Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine has been studied for its potential biological activities. Research indicates that compounds containing imidazole rings are often associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. The imidazole moiety can interact with biological targets, making this compound a candidate for further exploration in drug discovery.

Case Studies:

Recent studies have highlighted the compound's efficacy as a modulator of specific biological pathways. For instance, it has been evaluated in the context of inhibiting plasma amine oxidase (PAO), an enzyme involved in oxidative deamination of amines, which has implications for neurodegenerative diseases and cancer therapy . The compound's structure allows it to act as an inhibitor, potentially leading to therapeutic benefits.

Drug Development

Building Block for Synthesis:

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form derivatives through chemical modifications expands its utility in creating new drug candidates with improved efficacy and safety profiles. Researchers have utilized this compound to develop more complex structures that target specific diseases or conditions.

Pharmacokinetics and Bioavailability:

Studies have assessed the pharmacokinetic properties of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits favorable characteristics such as good solubility and permeability across biological membranes, which are essential for oral bioavailability . Understanding these properties aids in the design of formulations that enhance the therapeutic potential of derived compounds.

Biological Research

Mechanistic Studies:

Research utilizing N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine has focused on elucidating its mechanisms of action within biological systems. For example, studies have explored how this compound interacts with cellular pathways involved in inflammation and apoptosis . These insights are crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes.

In Vitro and In Vivo Studies:

The compound has been subjected to various in vitro assays to evaluate its biological activity against different cell lines. Additionally, animal models have been employed to assess its efficacy in vivo, providing a comprehensive understanding of its potential therapeutic applications . Such studies are vital for translating laboratory findings into clinical settings.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine with five structurally related imidazole and benzimidazole derivatives, focusing on molecular features, synthetic routes, and inferred properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

Key Differences and Implications

Core Heterocycle Variations

- Imidazole vs. Benzimidazoles, however, are widely utilized in pharmaceuticals (e.g., antiparasitics) due to their planar structure .

Alkyl Chain Length and Substituents

- Pentyl vs.

- Ethyl vs. Methyl/Phenyl Groups : The ethyl substituent balances steric bulk and lipophilicity, whereas phenyl groups (e.g., ) introduce aromatic bulk, which could enhance receptor binding but limit solubility.

Salt Forms and Functionalization

- The hydrochloride salt in demonstrates how salt formation can optimize solubility for biological testing. The target compound’s free base form may require derivatization (e.g., acetylation as in ) for specific applications.

Biological Activity

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is characterized by the presence of an ethyl group attached to the imidazole ring, which influences its chemical reactivity and biological interactions. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This interaction can modulate the activity of these targets, leading to significant biological effects.

Biological Activity Overview

The biological activity of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, which may have therapeutic implications in various diseases. |

| Antimicrobial Properties | Demonstrated potential against certain microbial strains, indicating possible applications in treating infections. |

| Cytotoxicity | Shown to induce apoptosis in various cancer cell lines, suggesting anti-cancer properties. |

1. Enzyme Inhibition Studies

Recent research has indicated that compounds similar to N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For instance, studies have shown that imidazole derivatives can effectively inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases .

2. Antimicrobial Activity

A study explored the antimicrobial efficacy of various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that N-substituted imidazoles exhibited significant antibacterial activity, positioning them as potential candidates for developing new antibiotics .

3. Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine could induce apoptosis in human leukemia cells. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.